molecular formula C24H33N3O6 B12164471 tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate

tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate

Cat. No.: B12164471
M. Wt: 459.5 g/mol
InChI Key: DNTOXDAAOFXCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Functional Group Analysis

The systematic IUPAC name of this compound reflects its intricate architecture, which combines a benzazepine core, a piperidine-carbamate moiety, and acetyl and tert-butyl substituents. The parent structure is identified as 3-benzazepin-2-one , a seven-membered heterocyclic ring fused to a benzene ring, with a ketone group at position 2. The numbering begins at the nitrogen atom of the azepine ring, proceeding clockwise to assign positions to the methoxy groups at carbons 7 and 8.

The substituent at position 3 of the benzazepine is an acetyl group (–COCH2–), which connects to the piperidine ring’s nitrogen atom. The piperidine ring itself is substituted at position 4 with a tert-butyl carbamate group (–NHCOOC(CH3)3). Breaking down the name:

  • tert-butyl : Indicates the (CH3)3C– group attached to the carbamate oxygen.
  • Carbamate : Refers to the –NHCOO– functional group.
  • 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl : Describes the benzazepine core with methoxy (–OCH3) groups at positions 7 and 8, a ketone at position 2, and hydrogenation states (1,2-dihydro-3H).

Key functional groups include:

  • Carbamate : Provides hydrolytic stability and influences bioavailability.
  • Methoxy groups : Enhance lipophilicity and modulate electronic effects on the aromatic ring.
  • Ketone : Participates in hydrogen bonding and potential redox reactivity.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₂₇H₃₅N₃O₇ , derived from the summation of its structural components:

  • Benzazepine core : C₁₁H₁₁NO₃ (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine).
  • Acetyl-piperidine : C₇H₁₂N₂O (including the acetyl group and piperidine ring).
  • tert-butyl carbamate : C₅H₉NO₂.
Component Carbon Hydrogen Nitrogen Oxygen
Benzazepine core 11 11 1 3
Acetyl-piperidine 7 12 2 1
tert-butyl carbamate 5 9 1 2
Total 27 35 3 7

The molecular weight is calculated as:
$$
(27 \times 12.01) + (35 \times 1.01) + (3 \times 14.01) + (7 \times 16.00) = 549.59 \, \text{g/mol}
$$
This aligns with mass spectrometry data reported for similar benzazepine-carbamate hybrids.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is governed by steric and electronic interactions:

  • Benzazepine ring : Adopts a boat conformation due to partial saturation at positions 1 and 2, with the ketone oxygen at position 2 oriented axially.
  • Piperidine ring : Prefers a chair conformation, minimizing gauche interactions. The acetyl group at position 1 adopts an equatorial orientation, while the carbamate at position 4 occupies an axial position to avoid steric clash with the tert-butyl group.
  • Methoxy groups : The 7- and 8-methoxy substituents on the benzene ring are coplanar, facilitating π-π stacking interactions with aromatic biological targets.

Computational modeling (e.g., DFT calculations) reveals key bond angles and torsional strains:

  • The dihedral angle between the benzazepine and piperidine rings is approximately 120°, optimizing conjugation between the acetyl group and the azepine nitrogen.
  • The tert-butyl group introduces steric hindrance, limiting free rotation around the carbamate C–O bond.

Comparative Structural Analogues in Benzazepine-Carbamate Hybrid Compounds

This compound belongs to a broader class of benzazepine-carbamate hybrids, which exhibit structural diversity through variations in substituents and ring saturation. Notable analogues include:

Compound Name Key Structural Differences Biological Relevance
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one Lacks piperidine-carbamate chain; fully saturated azepine ring Intermediate in alkaloid synthesis
N-Boc-2-phenylbenzazepine Phenyl substituent at position 2; no acetyl group Model for lithiation studies
Piperazine derivatives Six-membered ring with two nitrogen atoms Neuropharmacological agents

The tert-butyl carbamate group in the target compound enhances metabolic stability compared to analogues with unprotected amines, while the acetyl-piperidine linkage differentiates it from simpler benzazepine derivatives.

Properties

Molecular Formula

C24H33N3O6

Molecular Weight

459.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C24H33N3O6/c1-24(2,3)33-23(30)25-18-7-10-26(11-8-18)22(29)15-27-9-6-16-12-19(31-4)20(32-5)13-17(16)14-21(27)28/h6,9,12-13,18H,7-8,10-11,14-15H2,1-5H3,(H,25,30)

InChI Key

DNTOXDAAOFXCKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzazepine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the piperidine-benzazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzazepine core.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on synthetic yields , substituent effects , and characterization methods .

Key Observations:

Core Heterocycle Influence: The benzazepine core in the target compound differs from pyrimido-oxazin (), trioxolane (), and chromen-4-one () scaffolds. Benzazepines are known for CNS activity, whereas pyrimido-oxazin derivatives often target kinases or G-protein-coupled receptors . Substitution at the 7,8-positions (dimethoxy in the target vs.

Carbamate Protecting Groups :

  • The tert-butyl carbamate in the target compound is structurally analogous to isopropyl (Compound 22, ) and other carbamates. tert-Butyl groups generally confer higher steric protection and metabolic stability compared to smaller alkyl groups .

Synthetic Yields :

  • Yields for analogs range from 50% (Compound 19) to 99% (Compound 14, ). The tert-butyl carbamate’s steric demand in the target compound may lower yields compared to less bulky groups (e.g., isopropyl in Compound 22, 70%) due to purification challenges .

Characterization Methods :

  • All compounds rely on ¹H-NMR and mass spectrometry (HRMS-TOF, MS-ESI) for validation. The absence of melting point (MP) or solubility data for the target compound limits direct comparison with analogs like Example 75 (MP 163–166°C, ) .

Research Findings and Implications

  • Pyrimido-oxazin analogs () show moderate yields and diverse substituent compatibility, supporting further SAR studies .
  • Synthetic Optimization : The high yield (99%) of Compound 14 () highlights the efficiency of spirocyclic intermediates in carbamate synthesis, a strategy applicable to the target compound’s piperidine-carbamate linkage .

Biological Activity

tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a benzazepine core, and a piperidine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O6, with a molecular weight of 459.5 g/mol. The intricate structure includes multiple functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H33N3O6
Molecular Weight459.5 g/mol
Structural FeaturesTert-butyl, Benzazepine core, Piperidine ring

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have indicated that this compound may modulate enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Studies

Research has focused on the pharmacological properties of this compound through various assays to evaluate its biological effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several biological targets:

Target TypeAssay TypeResult
EnzymesBinding AssaysInhibition observed
ReceptorsFunctional AssaysModulation confirmed

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : Research indicated that the compound exhibited cytotoxic effects in cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can lead to different biological activities:

ModificationEffect on Activity
Altering functional groupsChanges in binding affinity
Modifying steric hindranceVariability in receptor interaction

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzazepine core followed by coupling with the piperidine-carbamate moiety. Key steps include:

  • Benzazepine ring formation : Cyclization under acidic or basic conditions, using reagents like POCl₃ for dehydration .
  • Piperidine coupling : The acetyl-piperidine intermediate is reacted with tert-butyl chloroformate in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with bases like triethylamine to facilitate carbamate formation .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization is employed to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with emphasis on characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, benzazepine carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : The benzazepine and piperidine motifs suggest potential interaction with:

  • GPCRs : Dopamine or serotonin receptors due to structural similarity to known ligands .
  • Enzymes : Monoamine oxidases (MAOs) or kinases, inferred from the electron-rich aromatic system and carbamate’s hydrolytic stability .
  • Validation : Target engagement is assessed via radioligand binding assays or enzymatic activity inhibition studies .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in the coupling step) be systematically addressed?

  • Methodological Answer :

  • Reagent optimization : Use coupling agents like HATU or EDCI to improve acyl-piperidine bond formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction efficiency compared to DCM .
  • Temperature control : Elevated temperatures (40–60°C) with microwave-assisted synthesis can reduce reaction time and byproduct formation .
  • Design of Experiments (DOE) : Apply factorial designs to evaluate interactions between variables (e.g., base strength, stoichiometry) .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, buffer conditions (pH, ionic strength), and controls .
  • Metabolic stability testing : Evaluate compound degradation under assay conditions (e.g., liver microsomes) to rule out artifactual results .
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Core modifications : Systematically vary substituents on the benzazepine (e.g., methoxy vs. ethoxy groups) and piperidine (e.g., tert-butyl vs. isopropyl carbamates) .
  • Bioisosteric replacement : Substitute the acetyl linker with sulfonamide or urea groups to assess impact on target binding .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetically feasible analogs with predicted improved affinity .

Q. How can stability issues (e.g., hydrolysis of the carbamate group) be mitigated during storage or in vivo studies?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent moisture-induced degradation .
  • Prodrug design : Introduce hydrolytically stable protecting groups (e.g., pivaloyloxymethyl) for in vivo applications .
  • Accelerated stability testing : Use stress conditions (e.g., 40°C/75% RH) to identify degradation pathways via LC-MS .

Q. What advanced techniques are recommended for identifying and quantifying impurities in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : Detect low-abundance impurities (<0.1%) with high mass accuracy .
  • NMR hyphenation : LC-SPE-NMR isolates impurities for structural elucidation .
  • Forced degradation studies : Expose the compound to acid/base/oxidative conditions to profile potential degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.